4-(2-(4-Methylphthalazin-1-yl)hydrazinyl)phthalazin-1-ol
Overview
Description
The compound “4-[2-(4-methylphthalazin-1-yl)hydrazino]phthalazin-1(2H)-one”, also known as MPHP-44 or PHTP-44, is a synthetic organic molecule . It has a molecular weight of 318.34 and a molecular formula of C17 H14 N6 O .
Molecular Structure Analysis
The molecular structure of “4-[2-(4-methylphthalazin-1-yl)hydrazino]phthalazin-1(2H)-one” is represented by the SMILES notation:Cc1c2ccccc2c(NNC2c3ccccc3C(NN=2)=O)nn1
. This notation provides a way to represent the structure of the molecule in a textual format. Physical and Chemical Properties Analysis
The compound “4-[2-(4-methylphthalazin-1-yl)hydrazino]phthalazin-1(2H)-one” has a molecular weight of 318.34 and a molecular formula of C17 H14 N6 O .Scientific Research Applications
Synthesis Techniques and Derivatives 4-[2-(4-methylphthalazin-1-yl)hydrazino]phthalazin-1(2H)-one is a complex compound with various research applications primarily focused on its synthesis and derivatives. One study discussed the preparation of 4-benzylphthalazin-1-ylamino derivatives and their interaction with ambident anions, demonstrating the compound's versatility in creating antimicrobial agents against Gram-positive and Gram-negative bacteria and fungi (El-Wahab et al., 2011). Another research synthesized a series of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, highlighting their antimicrobial activities against various bacteria and fungi strains (Sridhara et al., 2010).
Chemical Properties and Reactions Research has also delved into the chemical properties and reactions of related compounds. For instance, studies have explored the corrosion inhibitory effects of phthalazine derivatives on mild steel in acidic media, providing insights into the compound's potential in corrosion prevention (Njong et al., 2018). Additionally, the regioselective synthesis of substituted 4-alkylamino and 4-arylaminophthalazin-1(2H)-ones has been documented, presenting a new method for forming these derivatives with promising overall yields (Krishnananthan et al., 2016).
Biological Screening and Activities The synthesized derivatives of 4-[2-(4-methylphthalazin-1-yl)hydrazino]phthalazin-1(2H)-one have undergone various biological screenings. Some derivatives have shown significant antimicrobial, antifungal, anti-inflammatory, and antiplatelet activities, indicating the compound's potential in medicinal chemistry (El-Shamy et al., 2015; Munín et al., 2017)(Munín et al., 2017). These findings highlight the compound's multifaceted applications and its relevance in developing new therapeutic agents.
Future Directions
Properties
IUPAC Name |
4-[2-(4-methylphthalazin-1-yl)hydrazinyl]-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-10-11-6-2-3-7-12(11)15(19-18-10)20-21-16-13-8-4-5-9-14(13)17(24)23-22-16/h2-9H,1H3,(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWYGOWSTHAIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NNC3=NNC(=O)C4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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